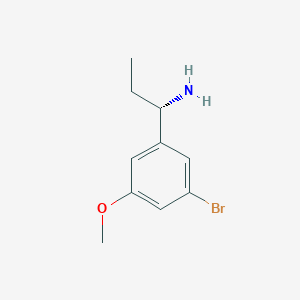
(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine
Description
(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
VWEMJIUXFDDPBG-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)Br)OC)N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the 5-position of the phenyl ring.
Chiral Amine Formation: The formation of the chiral amine group at the 1-position of the propan-1-amine chain.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution may yield various substituted phenylamines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving amine compounds.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Bromo-4-methoxyphenyl)propan-1-amine
- (S)-1-(3-Chloro-5-methoxyphenyl)propan-1-amine
- (S)-1-(3-Bromo-5-ethoxyphenyl)propan-1-amine
Uniqueness
(S)-1-(3-Bromo-5-methoxyphenyl)propan-1-amine is unique due to the specific positions of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


